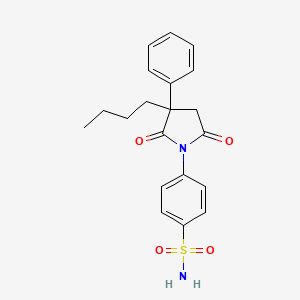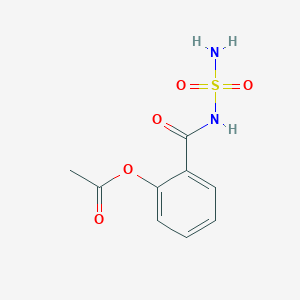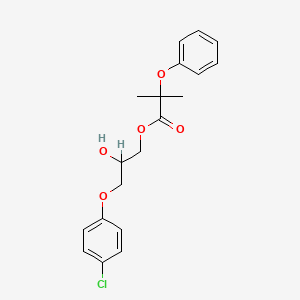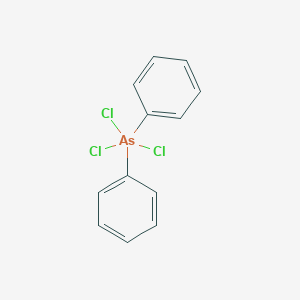![molecular formula C18H20Cl3NO2 B14678555 4-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline CAS No. 36236-41-6](/img/structure/B14678555.png)
4-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline is an organic compound characterized by its complex structure, which includes ethoxy groups, a trichloroethyl moiety, and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline typically involves multiple steps. One common method includes the reaction of 4-ethoxyaniline with 2,2,2-trichloro-1-(4-ethoxyphenyl)ethanol under acidic conditions to form the desired product. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved can vary depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline
- 4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline
- 2,2-diphenyl-N-[2,2,2-trichloro-1-(3-(4-ethoxyphenyl)thioureido)ethyl]acetamide
Uniqueness
4-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
36236-41-6 |
|---|---|
Molecular Formula |
C18H20Cl3NO2 |
Molecular Weight |
388.7 g/mol |
IUPAC Name |
4-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline |
InChI |
InChI=1S/C18H20Cl3NO2/c1-3-23-15-9-5-13(6-10-15)17(18(19,20)21)22-14-7-11-16(12-8-14)24-4-2/h5-12,17,22H,3-4H2,1-2H3 |
InChI Key |
VTFLAWCXALCABF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


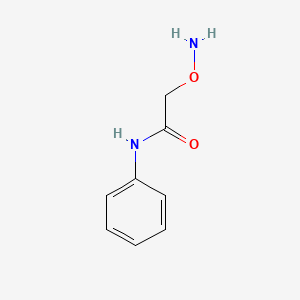
![(1S,2R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione](/img/structure/B14678474.png)
![14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B14678478.png)

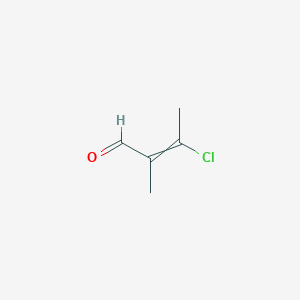

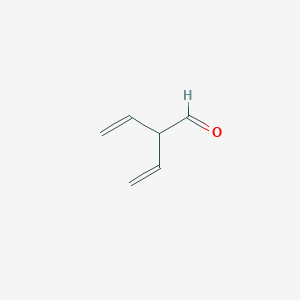
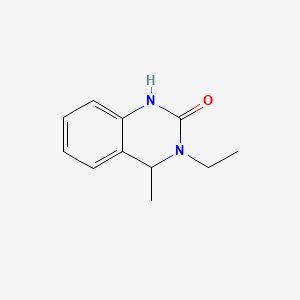
![2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate](/img/structure/B14678508.png)
